N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2,2-diphenyl-acetamide
Overview
Description
N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2,2-diphenyl-acetamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2,2-diphenyl-acetamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2,2-diphenyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Medicine: This compound may have potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2,2-diphenyl-acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2,2-diphenyl-acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c1-18-9-8-10-19(15-18)16-22-17-26-25(29-22)27-24(28)23(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-15,17,23H,16H2,1H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELFQXEQVIBDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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